molecular formula C15H15N3O3 B2670078 N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide CAS No. 1798421-78-9

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide

Cat. No.: B2670078
CAS No.: 1798421-78-9
M. Wt: 285.303
InChI Key: BFIACAXZMJFSFV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety attached to a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions. Cinnamamides are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide typically involves the reaction of 2,4-dimethoxypyrimidine-5-carboxylic acid with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
  • N-(2-arylmethylthio)phenylsulfonyl)cinnamamide

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide is unique due to the presence of the dimethoxypyrimidine moiety, which enhances its biological activity compared to other cinnamamides. The methoxy groups contribute to increased lipophilicity and better interaction with biological targets, making it more effective in antimicrobial and anticancer applications .

Properties

IUPAC Name

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIACAXZMJFSFV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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